
Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-, hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-, hydrazide is a complex organic compound that features a benzimidazole moiety, a triazole ring, and a hydrazide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-, hydrazide typically involves multiple steps:
Formation of the Benzimidazole Moiety: The initial step involves the synthesis of the benzimidazole ring, which can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine and an appropriate precursor, such as an acyl hydrazide.
Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a suitable thiol compound.
Final Hydrazide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and triazole rings.
Reduction: Reduction reactions can target the hydrazide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its potential as a ligand in coordination chemistry, where it can form complexes with metal ions. These complexes may exhibit interesting catalytic properties.
Biology
In biological research, the compound is investigated for its potential as an antimicrobial or anticancer agent. The presence of the benzimidazole and triazole rings suggests it may interact with biological targets such as enzymes or DNA.
Medicine
Medically, the compound is explored for its potential therapeutic applications. Its structure suggests it could inhibit specific enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound may be used as an intermediate in the synthesis of more complex molecules or materials. Its unique structure could impart desirable properties to polymers or other materials.
Mecanismo De Acción
The mechanism of action of acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-, hydrazide likely involves interactions with specific molecular targets. For example, the benzimidazole ring may bind to enzyme active sites, inhibiting their function. The triazole ring could interact with nucleic acids, affecting gene expression or replication. The hydrazide group may form covalent bonds with target proteins, leading to their inactivation.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole Derivatives: Compounds with a benzothiazole ring share some structural similarities and may exhibit similar biological activities.
Triazole Derivatives: Compounds containing a triazole ring are often studied for their antimicrobial and anticancer properties.
Hydrazide Derivatives: Hydrazide-containing compounds are known for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
What sets acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-, hydrazide apart is the combination of these three functional groups in a single molecule. This unique structure allows it to interact with multiple biological targets and exhibit a broad range of activities, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
38911-97-6 |
|---|---|
Fórmula molecular |
C20H21N7O2S |
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
InChI |
InChI=1S/C20H21N7O2S/c1-29-16-9-5-4-8-15(16)27-18(25-26-20(27)30-12-19(28)24-21)11-10-17-22-13-6-2-3-7-14(13)23-17/h2-9H,10-12,21H2,1H3,(H,22,23)(H,24,28) |
Clave InChI |
DHZBYYRXTYNFRK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NN)CCC3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


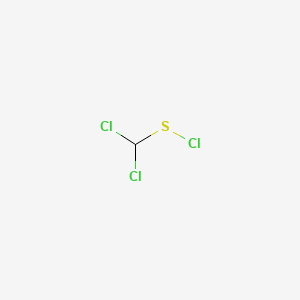
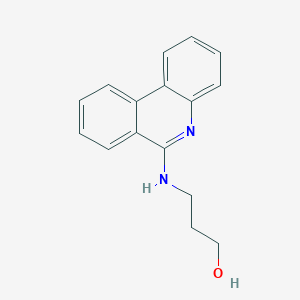
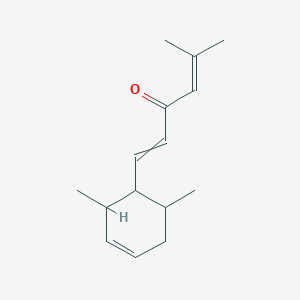


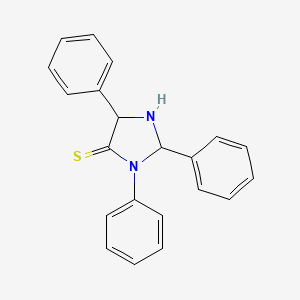

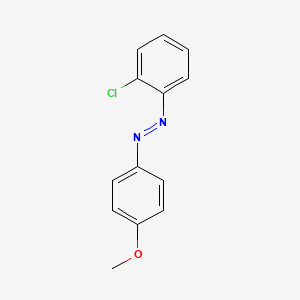
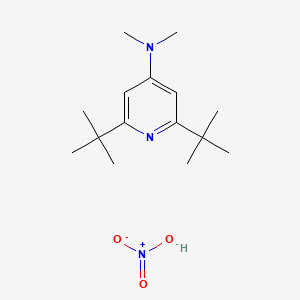

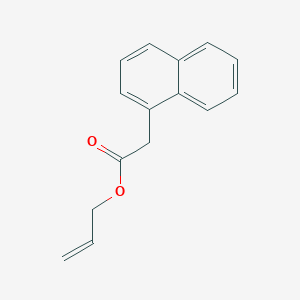


![3-[3-Chloro-4-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14657348.png)
